molecular formula C17H15Cl2N5O B2827841 2,4-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 897622-33-2

2,4-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2827841
CAS No.: 897622-33-2
M. Wt: 376.24
InChI Key: WIIKXHNUHDVLED-UHFFFAOYSA-N
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Description

2,4-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound characterized by the presence of dichlorobenzamide and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Tetrazole to the Benzamide: The tetrazole derivative is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can modify the tetrazole ring.

Scientific Research Applications

2,4-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorobenzamide: Lacks the tetrazole ring, making it less versatile in terms of chemical reactivity.

    Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole share the tetrazole ring but lack the dichlorobenzamide moiety.

Uniqueness

2,4-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide is unique due to the combination of the dichlorobenzamide and tetrazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O/c1-10-3-5-13(7-11(10)2)24-16(21-22-23-24)9-20-17(25)14-6-4-12(18)8-15(14)19/h3-8H,9H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIKXHNUHDVLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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